

Application of 1,3-Benzoxazol-2-ylacetonitrile in Synthesizing Anticancer Agents

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Compound of Interest

Compound Name: **1,3-Benzoxazol-2-ylacetonitrile**

Cat. No.: **B091303**

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Abstract: **1,3-Benzoxazol-2-ylacetonitrile** is a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with significant potential in anticancer drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of potent anticancer agents derived from this starting material. The focus is on derivatives targeting key signaling pathways in cancer, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The benzoxazole ring system is a prominent heterocyclic motif found in numerous pharmacologically active compounds.^[1] Specifically, derivatives of **1,3-Benzoxazol-2-ylacetonitrile** have emerged as a promising class of anticancer agents due to their synthetic accessibility and the diverse functionalities that can be introduced at the α -carbon of the acetonitrile group. These modifications have led to the development of compounds with potent inhibitory activity against various cancer cell lines, including those of the breast, colon, lung, liver, and brain.^[2] The anticancer effects of these derivatives are often attributed to their ability to interfere with critical signaling pathways that drive tumor growth, proliferation, and angiogenesis.^{[3][4]}

This document details the synthesis, biological evaluation, and mechanistic insights of two major classes of anticancer agents derived from **1,3-Benzoxazol-2-ylacetonitrile**:

- Benzoxazole-Benzamide Conjugates as VEGFR-2 Inhibitors
- 2-Substituted Benzoxazoles as EGFR Inhibitors

Benzoxazole-Benzamide Conjugates as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.^[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. A novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates derived from **1,3-Benzoxazol-2-ylacetonitrile** has shown potent VEGFR-2 inhibitory activity and significant cytotoxicity against various cancer cell lines.^[3]

Data Presentation: Anticancer Activity and VEGFR-2 Inhibition

The following table summarizes the in vitro antiproliferative activity and VEGFR-2 inhibitory activity of selected benzoxazole-benzamide conjugates.

Compound ID	Modification on Benzamide Ring	HCT-116 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	VEGFR-2 IC ₅₀ (μM)
1	Cyclohexyl	0.41	0.53	0.268
9	4-Methylphenyl	0.82	0.91	0.612
10	4-Methoxyphenyl	0.95	1.08	0.704
11	4-Chlorophenyl	0.53	0.66	0.361
12	4-Bromophenyl	0.61	0.75	0.385
15	3,4-Dichlorophenyl	0.77	0.89	0.597
Sorafenib	(Reference Drug)	0.28	0.31	0.352

Experimental Protocols

A multi-step synthesis is employed, starting from **1,3-Benzoxazol-2-ylacetonitrile**.

Step 1: Synthesis of 2-(1,3-benzoxazol-2-yl)ethanethioamide

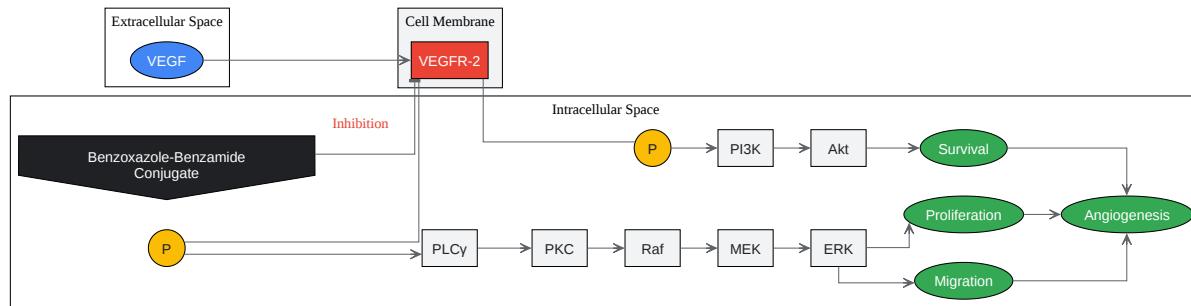
- To a solution of **1,3-Benzoxazol-2-ylacetonitrile** (1.0 eq) in dry pyridine, add triethylamine (1.5 eq).
- Bubble hydrogen sulfide gas through the solution for 4 hours at room temperature.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
- Recrystallize the crude product from ethanol to afford pure 2-(1,3-benzoxazol-2-yl)ethanethioamide.

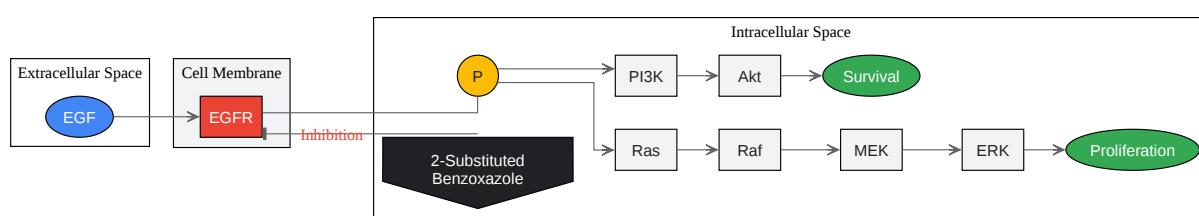
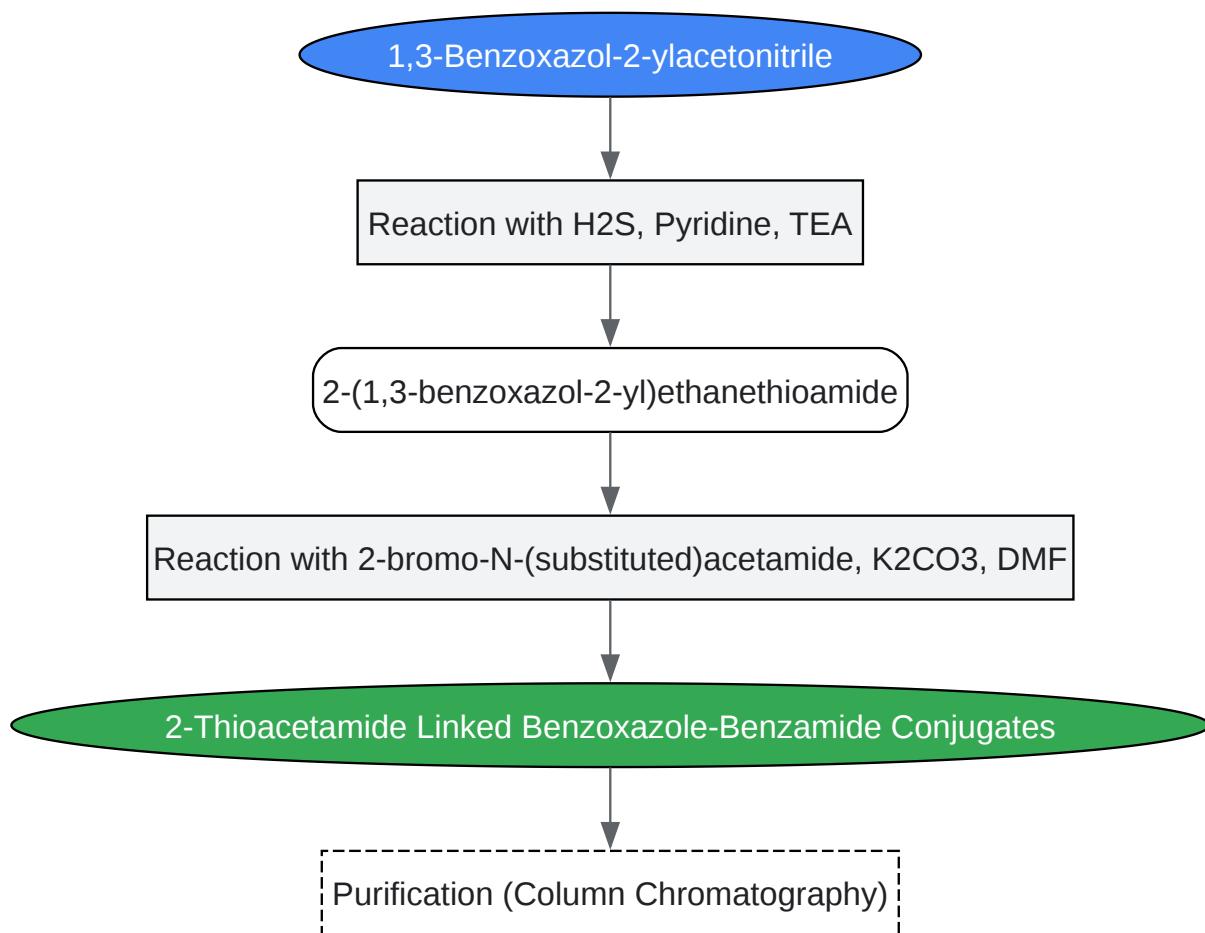
Step 2: Synthesis of 2-(1,3-benzoxazol-2-yl)-N-(substituted)acetamides (Final Compounds)

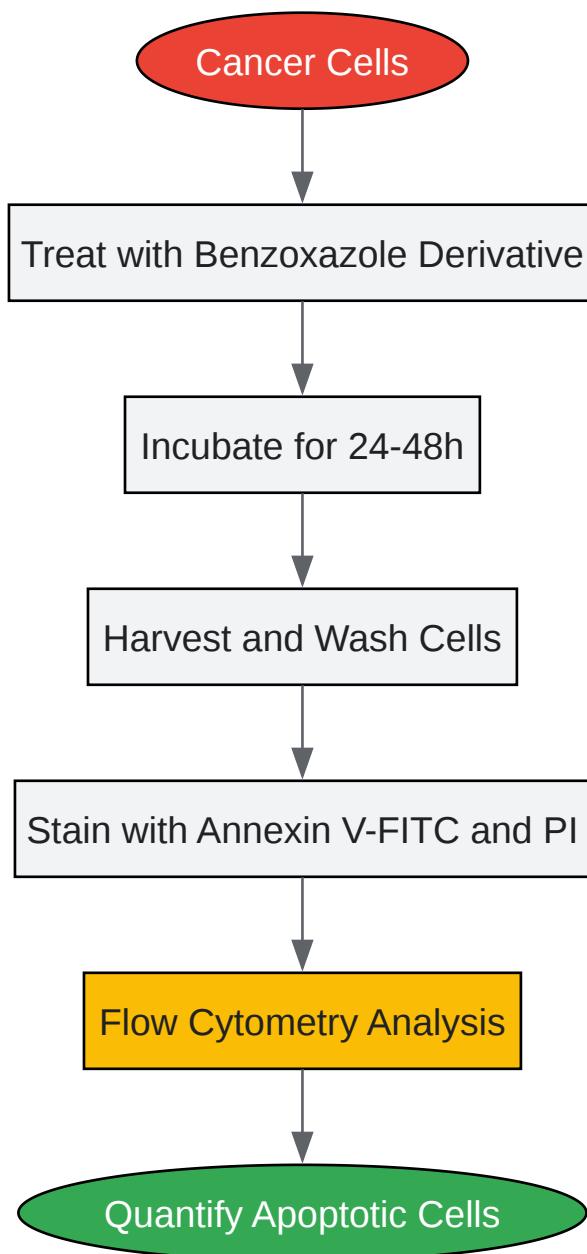
- To a solution of 2-(1,3-benzoxazol-2-yl)ethanethioamide (1.0 eq) in dry N,N-dimethylformamide (DMF), add the appropriate 2-bromo-N-(substituted)acetamide (1.2 eq).
- Add potassium carbonate (2.0 eq) to the mixture.
- Stir the reaction mixture at 60 °C for 8-12 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

- Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Triton X-100.
- Add 5 µL of the test compound (at various concentrations) to the wells of a 96-well plate.
- Add 10 µL of a substrate solution containing poly(Glu, Tyr) 4:1 (0.2 mg/mL) and ATP (10 µM).
- Initiate the kinase reaction by adding 10 µL of recombinant human VEGFR-2 kinase domain.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 25 µL of 3% phosphoric acid.
- Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Mandatory Visualization







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